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molecular formula C12H13ClO4 B8639471 Methyl 4-chloro-2-(3-methoxy-3-oxopropyl)benzoate CAS No. 252989-39-2

Methyl 4-chloro-2-(3-methoxy-3-oxopropyl)benzoate

Cat. No. B8639471
M. Wt: 256.68 g/mol
InChI Key: SBYSYZHCKXPUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455725B1

Procedure details

The same product is obtained using, instead of methyl 4-chloro-2-(3-hydroxy-3-oxo-1-propenyl)-benzoate, methyl 4-chloro-2-(3-methoxy-3-oxo-1 -propenyl)-benzoate from Example 1.
Name
methyl 4-chloro-2-(3-hydroxy-3-oxo-1-propenyl)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-chloro-2-(3-methoxy-3-oxo-1 -propenyl)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(C(OC)=O)=C(C=CC(O)=O)C=1.[Cl:17][C:18]1[CH:27]=[CH:26][C:21]([C:22]([O:24][CH3:25])=[O:23])=[C:20]([CH:28]=[CH:29][C:30]([O:32][CH3:33])=[O:31])[CH:19]=1>>[Cl:17][C:18]1[CH:27]=[CH:26][C:21]([C:22]([O:24][CH3:25])=[O:23])=[C:20]([CH2:28][CH2:29][C:30]([O:32][CH3:33])=[O:31])[CH:19]=1

Inputs

Step One
Name
methyl 4-chloro-2-(3-hydroxy-3-oxo-1-propenyl)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)C=CC(=O)O
Step Two
Name
methyl 4-chloro-2-(3-methoxy-3-oxo-1 -propenyl)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)C=CC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same product is obtained

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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